

# 3-Methoxy-4-nitrobenzoic acid IUPAC name and synonyms

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## Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzoic acid

Cat. No.: B1294280

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## An In-depth Technical Guide to 3-Methoxy-4-nitrobenzoic Acid

For researchers, scientists, and drug development professionals, **3-Methoxy-4-nitrobenzoic acid** is a significant chemical compound with diverse applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its role as a key intermediate in organic synthesis.

## Chemical Identity

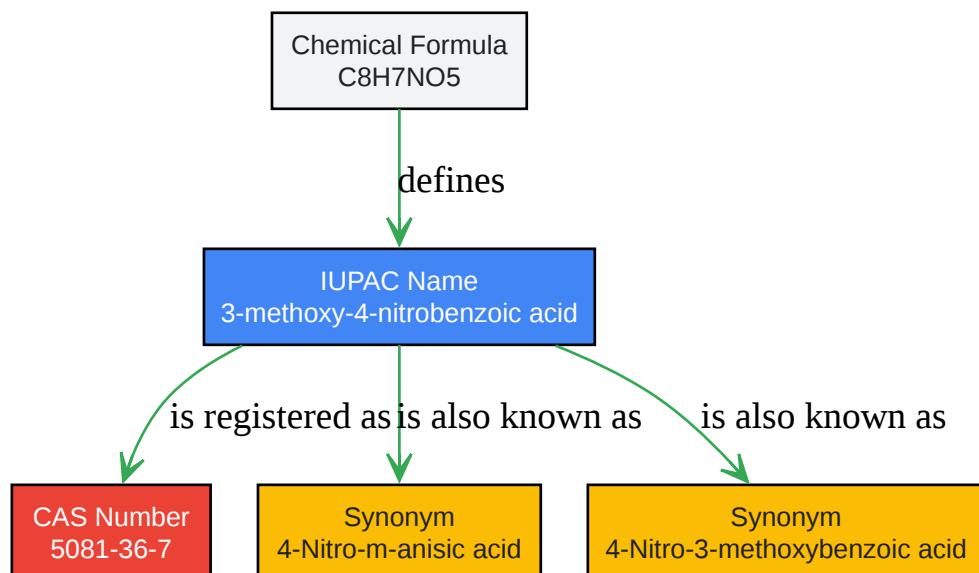
The nomenclature and various identifiers for **3-Methoxy-4-nitrobenzoic acid** are crucial for accurate documentation and research.

**IUPAC Name:** The systematically generated and internationally recognized name for this compound is **3-methoxy-4-nitrobenzoic acid**.<sup>[1][2]</sup>

**Synonyms:** The compound is also known by several other names in literature and commercial listings.

Synonym	Source
4-Nitro-m-anisic acid	<a href="#">[3]</a>
4-Nitro-3-methoxybenzoic acid	<a href="#">[3]</a>
Benzoic acid, 3-methoxy-4-nitro-	<a href="#">[1]</a>
m-Anisic acid, 4-nitro-	<a href="#">[1]</a>
NSC 148471	<a href="#">[1]</a>

A logical relationship diagram illustrating the primary identifiers for the compound is provided below.



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Fig. 1: Key Identifiers for **3-Methoxy-4-nitrobenzoic acid**.

## Physicochemical Properties

A summary of the key quantitative data for **3-Methoxy-4-nitrobenzoic acid** is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	197.14 g/mol	<a href="#">[1]</a>
Melting Point	233-235 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Yellow solid / Primrose yellow liquid	<a href="#">[6]</a>
Solubility	Insoluble in water	<a href="#">[4]</a> <a href="#">[7]</a>
InChI Key	PWURRRRGLCVBMX- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	COC1=C(C=CC(=C1)C(=O)O) --INVALID-LINK--[O-]	<a href="#">[1]</a>
EC Number	225-793-2	<a href="#">[1]</a>

## Experimental Protocol: Laboratory-Scale Synthesis

**3-Methoxy-4-nitrobenzoic acid** is a valuable intermediate in the pharmaceutical and dye industries.[\[8\]](#) A common and reliable method for its synthesis is through the hydrolysis of its corresponding methyl ester, methyl 3-methoxy-4-nitrobenzoate.[\[4\]](#)[\[8\]](#)

Objective: To synthesize **3-Methoxy-4-nitrobenzoic acid** via hydrolysis of methyl 3-methoxy-4-nitrobenzoate.

### Materials and Equipment:

- Methyl 3-methoxy-4-nitrobenzoate (10 mmol, 2.11 g)
- Methanol (30 mL)
- Potassium hydroxide (30 mmol, 1.68 g)
- Distilled water
- Saturated aqueous solution of potassium bisulfate

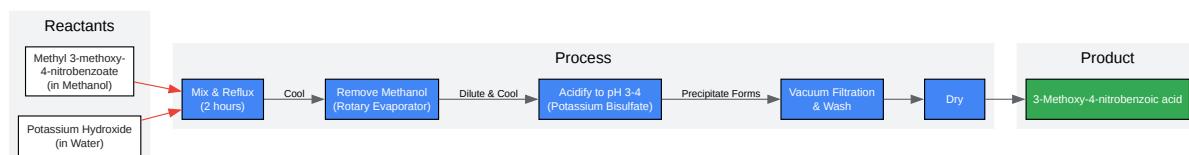
- 100 mL Round-bottom flask
- Magnetic stirrer with heating mantle
- Reflux condenser
- Beakers, Graduated cylinders
- Büchner funnel and filter paper
- Vacuum flask
- Rotary evaporator
- pH paper or pH meter

#### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (30 mL).[4][8]
- Base Addition: Separately, prepare a solution of potassium hydroxide (1.68 g, 30 mmol) in 30 mL of distilled water. Add this aqueous solution to the stirred solution of the methyl ester.[4][8]
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours, ensuring continuous stirring.[4][8]
- Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the methanol from the mixture by vacuum distillation using a rotary evaporator.[4][8]
- Dilution and Cooling: Dilute the remaining residue with 20 mL of distilled water and cool the mixture in an ice bath.[4][8]
- Acidification: While maintaining stirring, slowly acidify the cooled solution by adding a saturated aqueous solution of potassium bisulfate until the pH of the solution reaches 3-4. A precipitate will form.[4][8]

- Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any residual salts.[8]
- Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to yield the final product, **3-Methoxy-4-nitrobenzoic acid**.[8]

The workflow for this synthesis is illustrated in the diagram below.



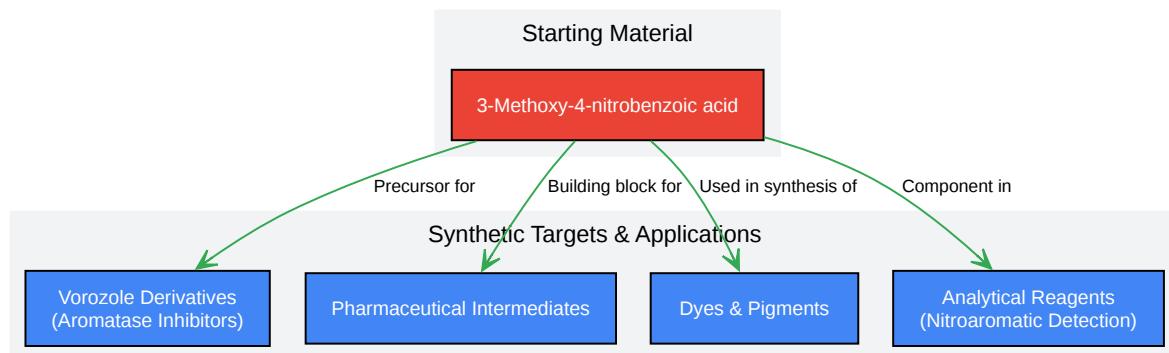
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Fig. 2: Workflow for the Synthesis of **3-Methoxy-4-nitrobenzoic acid**.

## Applications in Synthesis

**3-Methoxy-4-nitrobenzoic acid** is a key building block in organic synthesis.[8] It serves as a precursor for a variety of derivatives, including those used in the development of pharmaceuticals.[8] For instance, it has been used in the synthesis of vorozole derivatives.[4][5] Vorozole is a potent and selective non-steroidal aromatase inhibitor. The compound is also utilized in the detection of nitroaromatic compounds and in the production of dyes.[4][5][7]

The role of **3-Methoxy-4-nitrobenzoic acid** as a synthetic intermediate is depicted below.



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Fig. 3: Role as a Versatile Synthetic Intermediate.

## Biological Significance

While this guide focuses on **3-Methoxy-4-nitrobenzoic acid**, it is noteworthy that methoxybenzoic acid derivatives, in general, exhibit a wide spectrum of biological activities.<sup>[9]</sup> For example, some derivatives have shown potential as anticancer agents by targeting critical cell survival pathways.<sup>[9]</sup> **3-Methoxy-4-nitrobenzoic acid** itself has been investigated for its biological activities, including the inhibition of aromatase, serine proteases, and other kinases, making it a candidate for anti-cancer agent development. It has also been shown to inhibit estrogen synthesis, which can lead to breast cancer cell death in vitro and in vivo.

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## References

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